![molecular formula C16H21NO4 B309431 Propyl 5-[(cyclopentylcarbonyl)amino]-2-hydroxybenzoate](/img/structure/B309431.png)
Propyl 5-[(cyclopentylcarbonyl)amino]-2-hydroxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propyl 5-[(cyclopentylcarbonyl)amino]-2-hydroxybenzoate, also known as propylparaben, is a chemical compound that is widely used as a preservative in various industries, including food, cosmetics, and pharmaceuticals. It is a member of the paraben family, which are esters of para-hydroxybenzoic acid. Propylparaben is derived from para-hydroxybenzoic acid and is synthesized through a specific method.
Wirkmechanismus
The mechanism of action of Propyl 5-[(cyclopentylcarbonyl)amino]-2-hydroxybenzoaten involves its ability to disrupt the cell membrane of microorganisms, leading to their death. It also inhibits the growth and reproduction of microorganisms by interfering with their metabolic processes.
Biochemical and Physiological Effects:
Propylparaben has been found to have low toxicity and is generally considered safe for use in food, cosmetics, and pharmaceuticals. However, there have been concerns about its potential endocrine-disrupting effects, as it has been shown to mimic the activity of estrogen in some studies. Further research is needed to fully understand the potential health effects of Propyl 5-[(cyclopentylcarbonyl)amino]-2-hydroxybenzoaten.
Vorteile Und Einschränkungen Für Laborexperimente
Propylparaben is a widely used preservative in lab experiments due to its effectiveness against a wide range of microorganisms. It is also relatively inexpensive and easy to obtain. However, its potential endocrine-disrupting effects may limit its use in certain experiments, particularly those involving hormonal assays.
Zukünftige Richtungen
1. Further research is needed to fully understand the potential health effects of Propyl 5-[(cyclopentylcarbonyl)amino]-2-hydroxybenzoaten, particularly its potential endocrine-disrupting effects.
2. Alternative preservatives should be explored to reduce the potential risks associated with the use of Propyl 5-[(cyclopentylcarbonyl)amino]-2-hydroxybenzoaten.
3. The development of more effective and targeted antimicrobial agents could reduce the reliance on preservatives such as Propyl 5-[(cyclopentylcarbonyl)amino]-2-hydroxybenzoaten.
4. The use of Propyl 5-[(cyclopentylcarbonyl)amino]-2-hydroxybenzoaten in food and cosmetics should be carefully monitored to ensure its safe use and to minimize potential risks to human health.
5. The potential environmental impacts of Propyl 5-[(cyclopentylcarbonyl)amino]-2-hydroxybenzoaten should be studied, particularly its potential accumulation in water sources and its effects on aquatic organisms.
Synthesemethoden
The synthesis of Propyl 5-[(cyclopentylcarbonyl)amino]-2-hydroxybenzoaten involves the reaction of para-hydroxybenzoic acid with propyl alcohol and para-cyclopentylcarbonyl chloride in the presence of a catalyst, such as sulfuric acid. The reaction proceeds through an esterification process, resulting in the formation of propyl 5-[(cyclopentylcarbonyl)amino]-2-hydroxybenzoate.
Wissenschaftliche Forschungsanwendungen
Propylparaben has been extensively studied for its use as a preservative in various industries. It has been found to be effective against a wide range of microorganisms, including bacteria, fungi, and yeast. In the pharmaceutical industry, Propyl 5-[(cyclopentylcarbonyl)amino]-2-hydroxybenzoaten is used to preserve the stability and efficacy of drugs. It is also used in cosmetics to prevent the growth of bacteria and fungi, which can cause spoilage and degradation of the product.
Eigenschaften
Molekularformel |
C16H21NO4 |
---|---|
Molekulargewicht |
291.34 g/mol |
IUPAC-Name |
propyl 5-(cyclopentanecarbonylamino)-2-hydroxybenzoate |
InChI |
InChI=1S/C16H21NO4/c1-2-9-21-16(20)13-10-12(7-8-14(13)18)17-15(19)11-5-3-4-6-11/h7-8,10-11,18H,2-6,9H2,1H3,(H,17,19) |
InChI-Schlüssel |
KLZBJSNVLBIJDV-UHFFFAOYSA-N |
SMILES |
CCCOC(=O)C1=C(C=CC(=C1)NC(=O)C2CCCC2)O |
Kanonische SMILES |
CCCOC(=O)C1=C(C=CC(=C1)NC(=O)C2CCCC2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.